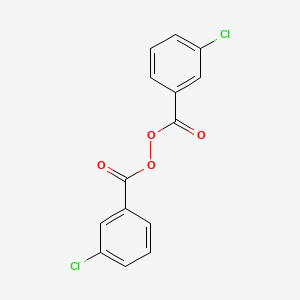

3,3'-Dichlorodibenzoyl peroxide

Description

3,3'-Dichlorodibenzoyl peroxide is a chlorinated aromatic peroxide primarily utilized as an intermediate or impurity in the synthesis of pharmaceuticals, particularly steroids. Its role in epoxidation reactions—critical for forming oxygen-containing cyclic ethers in drug synthesis—has driven analytical interest. For instance, a UV spectrophotometric method (absorbance at 286 nm) was developed to quantify this compound as an impurity in 3-chloroperbenzoic acid, demonstrating its trace-level significance in synthetic workflows . The method leverages selective extraction with aqueous alkali and chloroform, adhering to Beer's law in the 0–10% impurity range with high precision (relative standard deviation ±0.43% at 2% impurity) .

Properties

CAS No. |

845-30-7 |

|---|---|

Molecular Formula |

C14H8Cl2O4 |

Molecular Weight |

311.1 g/mol |

IUPAC Name |

(3-chlorobenzoyl) 3-chlorobenzenecarboperoxoate |

InChI |

InChI=1S/C14H8Cl2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |

InChI Key |

XBDOGXHLESIJJK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OOC(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OOC(=O)C2=CC(=CC=C2)Cl |

Other CAS No. |

845-30-7 |

Synonyms |

3,3'-dichlorodibenzoyl peroxide 3,3-DDBP |

Origin of Product |

United States |

Comparison with Similar Compounds

2,2'-Dichlorodibenzoyl Peroxide (CAS 3033-73-6)

4,4'-Dichlorobenzil (CAS 3457-46-3)

- Structural Features : A diketone (ethanedione) with para-chlorine substituents, differing functionally from peroxides.

- Physicochemical Properties :

- Molecular Formula: C₁₄H₈Cl₂O₂

- Molecular Weight: 295.12 g/mol (calculated).

- Applications : Primarily employed in coordination chemistry and as a ligand precursor. The absence of a peroxide bond renders it less reactive in radical-mediated processes compared to 3,3'-dichlorodibenzoyl peroxide .

Dibenzoyl Peroxide (Non-Chlorinated Analog)

- Structural Features : Unsubstituted benzoyl groups linked by a peroxide bond.

- Key Differences :

- Higher thermal instability due to the absence of electron-withdrawing chlorine substituents.

- Widely used in polymer industries (e.g., polystyrene production) and acne treatments, contrasting with the niche pharmaceutical applications of chlorinated derivatives.

Data Table: Comparative Properties

Key Research Findings

- Stability and Reactivity :

- 3,3'-Isomer : Meta-substitution likely enhances thermal stability compared to ortho-substituted analogs due to reduced steric strain. This positions it as a preferable choice in controlled epoxidation reactions .

- 2,2'-Isomer : Steric hindrance from ortho-chlorine may accelerate decomposition, limiting its utility in high-temperature syntheses .

- Analytical Differentiation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.